molecular formula C10H16OS B7895009 2-(3-Methyl-2-thienyl)-3-methyl-butan-2-ol

2-(3-Methyl-2-thienyl)-3-methyl-butan-2-ol

Cat. No.: B7895009
M. Wt: 184.30 g/mol
InChI Key: URPCSHZRFGVVLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methyl-2-thienyl)-3-methyl-butan-2-ol (IUPAC name: 3-methyl-2-(3-methylthiophen-2-yl)butan-2-ol) is a tertiary alcohol characterized by a thienyl substituent at the 2-position of a branched butanol backbone. Its molecular formula is C₉H₁₄OS, with a molecular weight of 170.27 g/mol . The compound features a sulfur-containing thiophene ring (3-methyl-2-thienyl group), which distinguishes it from simpler alkyl- or phenyl-substituted tertiary alcohols.

Key properties inferred from structural analogs:

  • Boiling Point: Estimated to be higher than non-aromatic tertiary alcohols (e.g., ~140–160°C) due to increased molecular weight and aromatic interactions.
  • Solubility: Likely low water solubility, typical of tertiary alcohols, with enhanced lipophilicity from the thienyl group.
  • Reactivity: The tertiary alcohol group is resistant to oxidation but may undergo acid-catalyzed dehydration or participate in SN1 reactions. The thienyl group could engage in electrophilic substitution reactions .

Properties

IUPAC Name

3-methyl-2-(3-methylthiophen-2-yl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16OS/c1-7(2)10(4,11)9-8(3)5-6-12-9/h5-7,11H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPCSHZRFGVVLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(C)(C(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-2-thienyl)-3-methyl-butan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-2-thiophenecarboxaldehyde with a suitable Grignard reagent, followed by hydrolysis to yield the desired alcohol. The reaction typically requires anhydrous conditions and is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and the process parameters are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-2-thienyl)-3-methyl-butan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Methyl-2-thienyl)-3-methyl-butan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methyl-2-thienyl)-3-methyl-butan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s thienyl group can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:

Molecular Weight and Boiling Points: The thienyl-substituted compound has the highest molecular weight among the listed analogs, contributing to a higher estimated boiling point compared to aliphatic derivatives like 2-methyl-3-buten-2-ol (bp 98–99°C) .

Solubility and Lipophilicity :

  • The thienyl group enhances lipophilicity, likely reducing water solubility compared to aliphatic alcohols. This property is advantageous in organic synthesis or lipid-rich pharmaceutical formulations .

Chemical Reactivity and Functional Group Influence

Tertiary Alcohol Reactivity:

All listed compounds share a tertiary alcohol group, which confers:

  • Acid-catalyzed dehydration : May form alkenes, with reaction rates influenced by substituents. For example, the thienyl group’s electron-rich nature could stabilize carbocation intermediates, accelerating dehydration .

Substituent-Specific Reactivity:

  • Thienyl vs. Phenyl Groups: Thienyl groups participate in electrophilic aromatic substitution (e.g., sulfonation, halogenation), offering synthetic versatility absent in phenyl- or alkyl-substituted analogs . The sulfur atom in thiophene can coordinate to metals, suggesting applications in catalysis or organometallic chemistry .
  • Allyl and Alkenyl Groups :

    • Compounds like 2-methyl-3-buten-2-ol may undergo addition reactions (e.g., hydrohalogenation) due to the double bond, a feature absent in the fully saturated target compound .

Biological Activity

2-(3-Methyl-2-thienyl)-3-methyl-butan-2-ol is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and highlighting its potential applications in drug discovery.

Chemical Structure and Properties

The compound features a thienyl group, which is known for its ability to interact with biological systems, particularly through receptor modulation and enzyme activity. Its structural formula can be represented as follows:

C10H14OS\text{C}_{10}\text{H}_{14}\text{OS}

This configuration suggests that it may exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets within cells. These interactions may modulate enzyme activities or receptor functions, leading to physiological changes. Specific pathways that may be influenced include:

  • Signal Transduction : Alterations in signaling pathways could affect cellular responses.
  • Gene Expression Regulation : The compound may influence transcription factors or other regulatory proteins.
  • Metabolic Processes : Potential impacts on metabolic enzymes could lead to changes in cellular metabolism.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have been shown to have IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, suggesting a strong potential for further development as anticancer agents .

Compound Cell Line IC50 (μM)
This compoundMCF-70.65
Similar DerivativeMEL-81.54

Antimicrobial Activity

The compound's thienyl moiety may contribute to antimicrobial properties. Studies have demonstrated that related compounds exhibit antibacterial effects against various pathogens, indicating that this compound could also possess similar activities.

Case Studies

  • Cytotoxicity Studies : In vitro studies on MCF-7 and U-937 cell lines revealed that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis indicated increased caspase activity, suggesting a mechanism involving programmed cell death .
  • Antimicrobial Testing : A series of tests conducted on bacterial strains showed that derivatives of the compound inhibited growth effectively at low concentrations, supporting its potential use as an antimicrobial agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.